molecular formula C12H10FNO2 B11888234 4-Quinolinecarboxylic acid, 3-fluoro-5,7-dimethyl- CAS No. 834884-23-0

4-Quinolinecarboxylic acid, 3-fluoro-5,7-dimethyl-

Cat. No.: B11888234
CAS No.: 834884-23-0
M. Wt: 219.21 g/mol
InChI Key: RYDSEMGTBCYQSG-UHFFFAOYSA-N
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Description

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using eco-friendly and reusable catalysts. Microwave-assisted synthesis and solvent-free reaction conditions are also employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of a halogen atom with another substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the fluorine or methyl positions .

Scientific Research Applications

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The incorporation of a fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    3-fluoroquinoline: Lacks the additional methyl groups present in 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.

    3,5-difluoroquinoline: Contains an additional fluorine atom compared to 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.

    7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A more complex derivative with additional functional groups.

Uniqueness

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

834884-23-0

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10FNO2/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

RYDSEMGTBCYQSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2C(=O)O)F)C

Origin of Product

United States

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